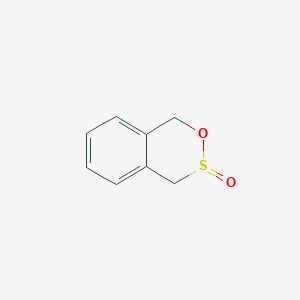

1,4-Dihydro-2,3-benzoxathiin-3-oxide

Cat. No. B8738240

M. Wt: 168.21 g/mol

InChI Key: NIXVNZNYHSLXMV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07772409B2

Procedure details

Sodium hydroxymethanesulfinate (Rongalite™) (180 g; 1.17 mol) was suspended in DMSO (400 mL) and left to stir for 10 min. before dicholoro-o-xylene (102.5 g; 0.59 mol), potassium carbonate (121.4 g; 0.88 mol) and sodium iodide (1.1 g; 7 mmol) were added consecutively. More DMSO (112 mL) was used to rinse residual materials into the reaction mixture before the whole was allowed to stir at room temperature. The initial endothermic reaction became mildly exothermic after around 1 h causing the internal temperature to rise to ca. 32-33° C. The reaction as followed by TLC (ethyl acetate/hexane, 50:50) and found to be complete after 3 h. The reaction mixture was diluted with methanol/ethyl acetate (20:80; 400 mL) and the solids were filtered off, and washed with more methanol/ethyl acetate (20:80; 100 mL, 2×50 mL). The filtrate was transferred to a separating funnel and brine (1 L) was added. This caused more sodium chloride from the product mixture to precipitate out. The addition of water (200 mL) redissolved the sodium chloride. The mixture was shaken and the organic layer was separated and then the aqueous layer was extracted further with methanol/ethyl acetate (20:80; 200 mL, 150 mL, 250 mL). The combined extracts were dried (Na2SO4) and rotary evaporated (bath 37-38° C.). More solvent was removed under high vacuum to give the sultine 10 as a pale orange liquid (126 g) that was found by 1H NMR spectroscopy to be relatively free of by-product but containing residual DMSO and ethyl acetate (FIG. 1).

Name

Sodium hydroxymethanesulfinate

Quantity

180 g

Type

reactant

Reaction Step One

[Compound]

Name

dicholoro-o-xylene

Quantity

102.5 g

Type

reactant

Reaction Step Two

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][S:3]([O-:5])=[O:4].[Na+].C(=O)([O-])[O-].[K+].[K+].C(O[CH2:17][CH3:18])(=O)C.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23]C>CS(C)=O.CO.C(OCC)(=O)C.[I-].[Na+]>[CH2:23]1[C:22]2[CH:21]=[CH:20][CH:19]=[CH:17][C:18]=2[CH2:2][S:3](=[O:4])[O:5]1 |f:0.1,2.3.4,5.6,8.9,10.11|

|

Inputs

Step One

|

Name

|

Sodium hydroxymethanesulfinate

|

|

Quantity

|

180 g

|

|

Type

|

reactant

|

|

Smiles

|

OCS(=O)[O-].[Na+]

|

Step Two

[Compound]

|

Name

|

dicholoro-o-xylene

|

|

Quantity

|

102.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

121.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[I-].[Na+]

|

Step Three

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

methanol ethyl acetate

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO.C(C)(=O)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

112 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added consecutively

|

WASH

|

Type

|

WASH

|

|

Details

|

to rinse residual materials into the reaction mixture before the whole

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The initial endothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to ca. 32-33° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to be complete after 3 h

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with more methanol/ethyl acetate (20:80; 100 mL, 2×50 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was transferred to a separating funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

brine (1 L) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of water (200 mL)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

redissolved the sodium chloride

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was shaken

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted further with methanol/ethyl acetate (20:80; 200 mL, 150 mL, 250 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rotary evaporated (bath 37-38° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

More solvent was removed under high vacuum

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1OS(CC2=C1C=CC=C2)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 126 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |